

Suc-Ala-Ala-Pro-Gly-pNA stock solution preparation and storage

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Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Gly-pNA

Cat. No.: B12394010

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Application Notes and Protocols: Suc-Ala-Ala-Pro-Gly-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of the chromogenic substrate, **Suc-Ala-Ala-Pro-Gly-pNA** (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide). This peptide is a valuable tool in biochemical assays for the investigation of protease activity.

Introduction

Suc-Ala-Ala-Pro-Gly-pNA is a synthetic peptide substrate designed for the sensitive detection of protease activity. Upon enzymatic cleavage at the C-terminal side of the glycine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is yellow and can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. This allows for a continuous, kinetic assay of enzyme activity. Due to its specific amino acid sequence, this substrate is particularly useful for the characterization of certain proteases and for the screening of their inhibitors.

Physicochemical Properties and Solubility

Proper handling and storage of **Suc-Ala-Ala-Pro-Gly-pNA** are critical for maintaining its integrity and ensuring reproducible experimental results. The solubility of the peptide is a key

factor in the preparation of stock solutions.

Property	Value
Molecular Formula	C23H31N7O9 (example, actual may vary)
Molecular Weight	565.5 g/mol (example, actual may vary)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO and DMF. Insoluble in water. [1]

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the desired working concentration in an aqueous buffer.

Recommended Solvents and Concentrations:

Solvent	Recommended Stock Concentration	Notes
DMSO	10-100 mM	Dimethyl sulfoxide is the most common solvent. Ensure use of anhydrous DMSO as moisture can reduce solubility. [1] [2] To aid dissolution, warming to 37°C and ultrasonication may be employed. [2]
DMF	5 mg/mL	N,N-Dimethylformamide is an alternative solvent. [3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **Suc-Ala-Ala-Pro-Gly-pNA** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Calculate the required mass: Determine the mass of **Suc-Ala-Ala-Pro-Gly-pNA** needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 565.5 g/mol), 5.655 mg of the peptide is required.
- Weigh the peptide: Carefully weigh the calculated amount of the peptide in a microcentrifuge tube.
- Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
- Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for a short period to facilitate dissolution.^[2]
- Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C in the dark.

Storage and Stability

The stability of **Suc-Ala-Ala-Pro-Gly-pNA**, both in solid form and in solution, is crucial for obtaining reliable data.

Storage Recommendations:

Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	Up to 3 years when stored desiccated.[1]
Stock Solution	-20°C	Up to 1 month.[1][2][4]
Stock Solution	-80°C	Up to 6 months to 1 year.[1][2]
Working Solution	4°C or on ice	Should be prepared fresh and used immediately.[5]

Note: It is critical to avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the peptide.[5]

Application: Enzymatic Assay Protocol

This protocol provides a general framework for using the **Suc-Ala-Ala-Pro-Gly-pNA** stock solution in a typical protease assay.

Materials:

- **Suc-Ala-Ala-Pro-Gly-pNA** stock solution (e.g., 10 mM in DMSO)
- Protease of interest
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5-9.0)[6][7]
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

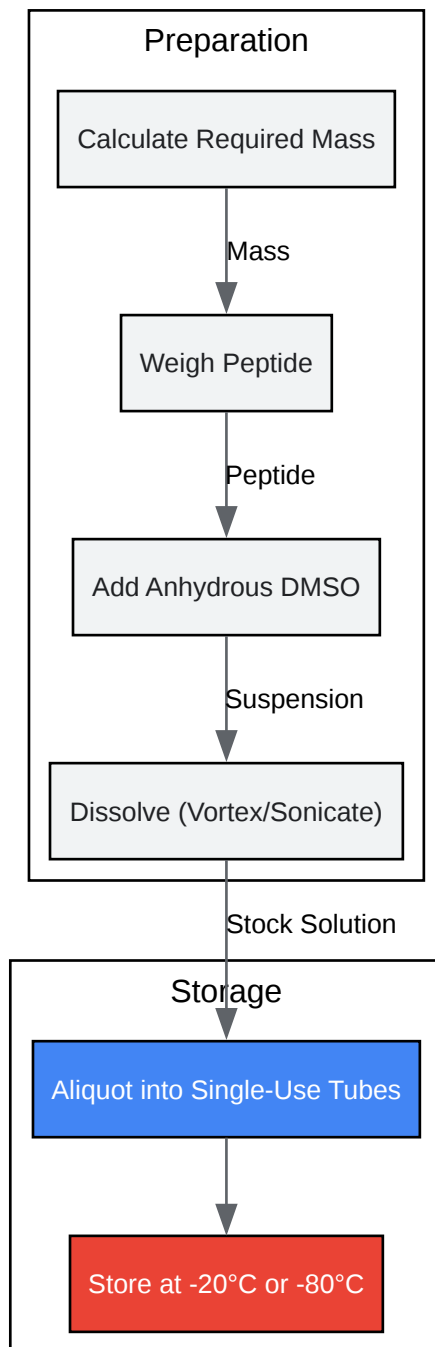
Procedure:

- **Prepare Working Solution:** Dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 0.2 mM).[5] Prepare this solution fresh before use.
- **Reaction Setup:** In a 96-well plate, add the components in the following order:

- Assay buffer
- Enzyme solution (or inhibitor and enzyme for inhibition studies)
- Initiate Reaction: Add the **Suc-Ala-Ala-Pro-Gly-pNA** working solution to each well to start the reaction. The final volume in each well is typically 200 μ L.[5]
- Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 37°C).[6] Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).[5]
- Data Analysis: The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time plot.

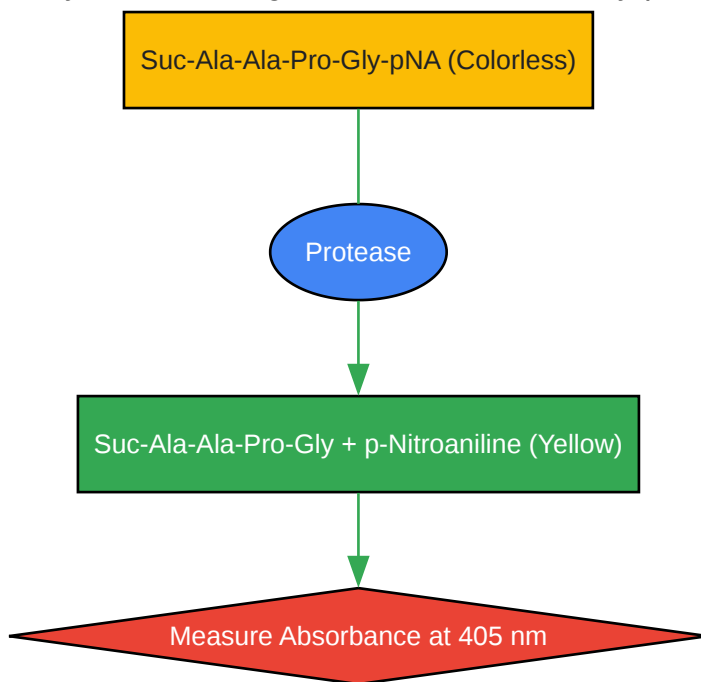
Diagrams

Workflow for Suc-Ala-Ala-Pro-Gly-pNA Stock Solution Preparation

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Caption: Workflow for preparing a stock solution of **Suc-Ala-Ala-Pro-Gly-pNA**.

Enzymatic Cleavage of Suc-Ala-Ala-Pro-Gly-pNA



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Caption: Principle of the chromogenic assay using **Suc-Ala-Ala-Pro-Gly-pNA**.

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